6,8-Dimethoxyquinoline
Overview
Description
6,8-Dimethoxyquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound This compound is characterized by the presence of two methoxy groups at the 6th and 8th positions of the quinoline ring
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising anticancer activities, particularly against leukemia cells.
Mechanism of Action
Target of Action
The primary target of 6,8-Dimethoxyquinoline is G9a , a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment .
Mode of Action
This compound acts as a substrate competitive inhibitor of G9a . It interacts with the binding pockets of G9a, which are comprised of one for the cofactor S-adenosylmethionine (SAM), the other for the protein substrate . Occupancy of either pocket with this small molecule inhibitor effectively blocks HKMT mediated methylation .
Biochemical Pathways
The methylation of H3K9 by G9a is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .
Result of Action
The inhibition of G9a by this compound leads to changes in the methylation state of histone H3, affecting the regulation of various biological pathways . This can have significant effects at the molecular and cellular levels, particularly in the context of diseases where G9a is aberrantly regulated .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6,8-Dimethoxyquinoline plays a significant role in various biochemical reactions. It has been identified as an inhibitor of G9a, a histone lysine methyltransferase involved in epigenetic regulation. The compound interacts with the enzyme’s substrate pocket, forming hydrogen bonds and other interactions that inhibit its activity . This inhibition can lead to changes in histone methylation patterns, affecting gene expression and cellular functions.
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It has demonstrated significant anticancer activity against various tumor cell lines, including HeLa, HT29, and C6 cells . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of G9a, inhibiting its methyltransferase activity and leading to reduced levels of histone H3 lysine 9 methylation . This inhibition affects chromatin structure and gene expression, contributing to its anticancer properties. Additionally, the compound can interact with other biomolecules, such as DNA and proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and bioavailability. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution is influenced by factors such as lipophilicity, molecular size, and interactions with cellular transporters.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can localize to the nucleus, where it interacts with chromatin and influences gene expression . Additionally, it may target other organelles, such as mitochondria, affecting their function and contributing to its anticancer properties. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxyquinoline typically involves the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction . This method is efficient and involves the use of reagents such as n-Butyllithium (n-BuLi) and electrophiles like trimethylsilyl chloride (Si(Me)3Cl), dimethyl disulfide (S2(Me)2), and dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and green chemistry approaches, can be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy-substituted positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like n-Butyllithium (n-BuLi) and electrophiles such as Si(Me)3Cl, S2(Me)2, and DMF are used.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various 6,8-disubstituted quinoline derivatives.
Comparison with Similar Compounds
6,7-Dimethoxyquinoline: Known for its role as a G9a inhibitor, a histone lysine methyltransferase involved in epigenetic regulation.
5,7-Dimethoxyquinoline: Studied for its potential anticancer properties.
5,8-Dimethoxyquinoline: Another derivative with notable biological activities.
Uniqueness: 6,8-Dimethoxyquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain cancer cell lines, such as HT-29 cells, highlights its potential as a targeted therapeutic agent .
Properties
IUPAC Name |
6,8-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTUQWJAYWMNAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592481 | |
Record name | 6,8-Dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111454-91-2 | |
Record name | 6,8-Dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 6,8-Dimethoxyquinoline synthesized in the lab?
A2: A simple and efficient synthesis route for this compound was developed involving the reaction of 6,8-dibromoquinoline with sodium methoxide (NaOMe) in the presence of copper iodide (CuI). [] This method provided a good yield of the desired product and offered a practical approach for its preparation.
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